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molecular formula C17H21NO3 B017546 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol CAS No. 110339-51-0

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Cat. No. B017546
M. Wt: 287.35 g/mol
InChI Key: CGEUGWRWCSCAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124337

Procedure details

Heat a solution of 3,4-dimethoxybenzylamine (16.7 g) and styrene oxide (12.0 g) in acetonitrile (250 mL) at reflux for 16 h. Concentrate to a residue and distill the residue, collecting the fraction distilling above 120° C. (0.5 mm). Recrystallize the solidified distillate from benzene/hexane to give N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (13.4 g), mp=93°-94° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].[CH2:13]1[O:21][CH:14]1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH:7][CH2:13][CH:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Name
Quantity
12 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a residue
DISTILLATION
Type
DISTILLATION
Details
distill the residue
CUSTOM
Type
CUSTOM
Details
collecting the fraction
DISTILLATION
Type
DISTILLATION
Details
distilling above 120° C. (0.5 mm)
CUSTOM
Type
CUSTOM
Details
Recrystallize the solidified distillate from benzene/hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CNCC(C2=CC=CC=C2)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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